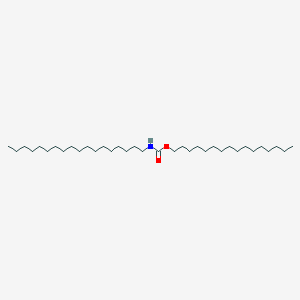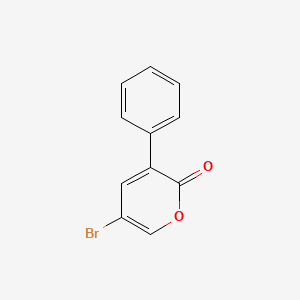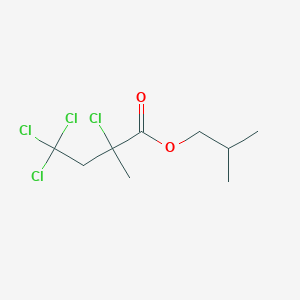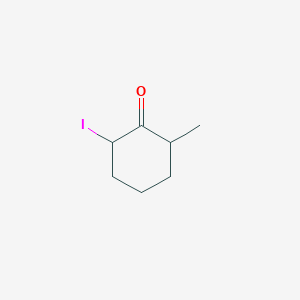![molecular formula C9H6ClN5O B14245551 1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)- CAS No. 394652-86-9](/img/structure/B14245551.png)
1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a chlorine atom and a furan ring substituent. Its distinct chemical properties make it a valuable candidate for various scientific research applications, particularly in the development of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or formic acid under controlled conditions. The reaction conditions often require the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency of the synthesis while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the compound’s electronic properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolo[4,3-c]pyrimidines .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of corrosion inhibitors and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)- primarily involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the enzyme’s active site, enhancing its inhibitory potency .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different substitution patterns.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazole and pyrimidine rings but differs in the position of the fused rings and substituents.
Uniqueness
1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)- stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its binding affinity to molecular targets, making it a more potent inhibitor compared to its analogs .
Propiedades
Número CAS |
394652-86-9 |
|---|---|
Fórmula molecular |
C9H6ClN5O |
Peso molecular |
235.63 g/mol |
Nombre IUPAC |
7-chloro-3-(furan-2-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine |
InChI |
InChI=1S/C9H6ClN5O/c10-6-4-7-13-14-8(5-2-1-3-16-5)15(7)9(11)12-6/h1-4H,(H2,11,12) |
Clave InChI |
WUBKAMSOBJYHTH-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NN=C3N2C(=NC(=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[Bis(4-methoxyphenyl)(phenyl)methoxy]but-2-en-1-ol](/img/structure/B14245476.png)
![(2R,3R)-2,3-diphenyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14245478.png)

![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)
![[(3S,8R,9S,10R,13S,14S)-3-acetyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] butanoate](/img/structure/B14245501.png)
![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)




![1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol](/img/structure/B14245533.png)
![2-[(3-Hydroxyphenyl)methylidene]pentanedioic acid](/img/structure/B14245540.png)
